Bupivacaine N-oxide Bupivacaine N-oxide
Brand Name: Vulcanchem
CAS No.: 1346597-81-6
VCID: VC16484944
InChI: InChI=1S/C18H28N2O2/c1-4-5-12-20(22)13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)
SMILES:
Molecular Formula: C18H28N2O2
Molecular Weight: 304.4 g/mol

Bupivacaine N-oxide

CAS No.: 1346597-81-6

Cat. No.: VC16484944

Molecular Formula: C18H28N2O2

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

Bupivacaine N-oxide - 1346597-81-6

Specification

CAS No. 1346597-81-6
Molecular Formula C18H28N2O2
Molecular Weight 304.4 g/mol
IUPAC Name 1-butyl-N-(2,6-dimethylphenyl)-1-oxidopiperidin-1-ium-2-carboxamide
Standard InChI InChI=1S/C18H28N2O2/c1-4-5-12-20(22)13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)
Standard InChI Key XZMRWWGDLLHXQD-UHFFFAOYSA-N
Canonical SMILES CCCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-]

Introduction

Chemical Identity and Structural Characteristics

Bupivacaine N-oxide (C₁₈H₂₈N₂O₂) is a tertiary amine oxide derivative of bupivacaine, characterized by the addition of an oxygen atom to the piperidine nitrogen (Figure 1) . Its molecular weight is 304.4 g/mol, and it shares the core structure of bupivacaine—a 1-butyl-2',6'-pipecoloxylidide backbone—with the N-oxide functional group introducing polarity and altering its physicochemical behavior . The compound’s PubChem CID (71314303) and synonyms, including 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, 1-oxide, underscore its recognition in chemical databases .

The N-oxide group significantly impacts solubility and metabolic stability. Unlike bupivacaine, which is lipophilic and prone to accumulation in adipose tissue, the N-oxide derivative exhibits increased hydrophilicity, influencing its pharmacokinetic distribution and excretion pathways .

Synthesis and Stability in Biological Matrices

Conversion Dynamics in Hemolyzed Plasma

Bupivacaine N-oxide’s stability is highly matrix-dependent. In hemolyzed plasma, the metabolite undergoes rapid conversion to bupivacaine, with near-complete reversion (99.8%) observed when methanol (MeOH) is used as a precipitating solvent during sample preparation . This contrasts with plasma, where conversion remains below 5% under identical conditions . The hemolysis-induced conversion is attributed to redox interactions between hemoglobin derivatives and the N-oxide group, facilitating reduction to the parent compound .

Table 1: Conversion Rates of Bupivacaine N-Oxide in Different Matrices

MatrixPrecipitating SolventConversion to Bupivacaine (%)
PlasmaMeOH<5
PlasmaACN<1
Hemolyzed PlasmaMeOH99.8
Hemolyzed PlasmaACN<5

Acetonitrile (ACN) demonstrates superior stabilization, limiting conversion to <5% in hemolyzed plasma, likely due to its denaturing effect on hemoglobin and reduced redox activity . Acidification with 0.1% formic acid further stabilizes the metabolite, though its impact is less pronounced compared to solvent selection .

Analytical Methodologies for Quantification

Protein Precipitation vs. Liquid-Liquid Extraction

Protein precipitation with ACN is the preferred method for quantifying bupivacaine N-oxide in hemolyzed plasma, achieving recovery rates >95% and minimizing artifactual conversion . Liquid-liquid extraction (LLE) using chlorobutane or methyl tert-butyl ether (MTBE) is less effective, with conversion rates reaching 78% in hemolyzed samples . Chromatographic separation via reversed-phase LC-MS/MS is critical to resolving the N-oxide from bupivacaine, preventing in-source fragmentation artifacts .

Table 2: Analytical Performance of Extraction Methods

MethodSolvent SystemConversion (%)Recovery (%)
Protein PrecipitationACN<595–98
Protein PrecipitationMeOH99.885–90
LLEMTBE/Hexane (4:1)7870–75
LLEChlorobutane/MTBE (4:1)2580–85

Pharmacological and Formulation Considerations

Sustained-Release Formulations

Patent US20220133595A1 discloses a sustained-release bupivacaine formulation (Formulation A) incorporating N-oxide derivatives to modulate drug release kinetics . The formulation employs sucrose acetate isobutyrate (SAIB) as a matrix, with peroxide content tightly controlled (<10 ppm) to prevent oxidative degradation . Accelerated stability studies at 40°C/75% RH demonstrated <0.5% N-oxide degradation over three months, meeting International Council for Harmonisation (ICH) guidelines .

Table 3: Stability of Bupivacaine N-Oxide in Sustained-Release Formulations

Storage ConditionDuration (Months)% N-Oxide RemainingImpurities (ppm)
25°C/60% RH3699.22.1
30°C/75% RH3698.53.8
40°C/75% RH399.51.9

Implications for Drug Development

Metabolic Interference and Bioanalytical Challenges

The labile nature of bupivacaine N-oxide necessitates stringent bioanalytical protocols. In hemolyzed samples, failure to stabilize the metabolite can lead to overestimation of bupivacaine concentrations by up to 100%, complicating pharmacokinetic analyses . Regulatory agencies now recommend validating methods in both plasma and hemolyzed matrices to ensure accuracy .

Therapeutic Monitoring

In clinical settings, sustained-release formulations require monitoring of N-oxide levels to assess release kinetics and potential toxicity. Cohort studies of Formulation A revealed steady-state bupivacaine concentrations of 400–600 ng/mL over 72 hours, with N-oxide levels below the quantitation limit (<1 ng/mL) .

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